2-(3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxy group, an oxadiazole ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form 2-(3,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(3,5-dimethylphenoxy)acetohydrazide. The final step involves the cyclization of this hydrazide with 4-ethoxybenzoyl chloride in the presence of a base to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)ethylthio derivatives: These compounds share the phenoxy group and have shown antiviral activity.
2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: Another phenoxy derivative with different functional groups.
Uniqueness
2-(3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of both the oxadiazole ring and the acetamide group, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-4-25-16-7-5-15(6-8-16)19-22-20(23-27-19)21-18(24)12-26-17-10-13(2)9-14(3)11-17/h5-11H,4,12H2,1-3H3,(H,21,23,24) |
InChI Key |
LBPRRSCLVQCUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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